REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:11]=[C:10]([Cl:12])[S:9][C:8]=1[Cl:13].C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.Cl>CCCCCC.CCOCC>[Cl:13][C:8]1[S:9][C:10]([Cl:12])=[CH:11][C:7]=1[B:18]([OH:19])[OH:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The separated extract layer
|
Type
|
WASH
|
Details
|
was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1B(O)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |